1-Isopropyl-n-propyl-1h-pyrazol-4-amine
Description
Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Drug Discovery and Development
The pyrazole scaffold is often described as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds across a wide array of therapeutic areas. nih.govallresearchjournal.com Its metabolic stability and the capacity of its nitrogen atoms to participate in hydrogen bonding are key features that contribute to its success in drug design. nih.gov
The versatility of the pyrazole ring is evident in the diverse pharmacological activities exhibited by pyrazole-containing drugs. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. nih.govnih.gov A notable example is Celecoxib, a potent and selective COX-2 inhibitor used for the treatment of arthritis. nih.gov Other prominent drugs incorporating the pyrazole core include Sildenafil (Viagra) for erectile dysfunction, Rimonabant for obesity (though later withdrawn), and a number of kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib. tsijournals.comdntb.gov.ua The prevalence of the pyrazole nucleus in approved pharmaceuticals underscores its importance and continued relevance in the quest for new and improved medicines. nih.gov
The following table provides a snapshot of some prominent drugs that feature the pyrazole scaffold, highlighting the diverse therapeutic applications of this versatile heterocyclic system.
| Drug Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory |
| Sildenafil | Erectile Dysfunction |
| Ruxolitinib | Oncology (Myelofibrosis) |
| Crizotinib | Oncology (Lung Cancer) |
| Anagliptin | Diabetes |
Overview of Substituted 1H-Pyrazole-4-amine Analogues
Within the broader family of pyrazole derivatives, the 1H-pyrazole-4-amine subclass has attracted significant interest. The presence of an amino group at the C4 position of the pyrazole ring provides a crucial handle for further chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.
Research into substituted 1H-pyrazole-4-amine analogues has revealed a wide spectrum of biological activities. For instance, certain derivatives have been investigated for their potential as kinase inhibitors, a critical class of drugs in cancer therapy. mdpi.com The amino group can act as a key hydrogen bond donor, facilitating interactions with the hinge region of the kinase active site. Furthermore, modifications of this amino group, as well as substitutions on the pyrazole ring itself, can significantly impact the potency, selectivity, and pharmacokinetic properties of these compounds.
Studies have shown that the nature and position of substituents on the pyrazole ring and the amino group play a critical role in determining the biological activity of these analogues. For example, the introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets within target proteins, while the incorporation of polar functionalities can improve aqueous solubility and other drug-like properties.
Research Rationale and Scope for 1-Isopropyl-N-n-propyl-1H-Pyrazol-4-amine
The specific compound, 1-isopropyl-N-n-propyl-1H-pyrazol-4-amine, represents a logical progression in the exploration of substituted 4-amino pyrazoles. The rationale for investigating this particular substitution pattern stems from established principles of medicinal chemistry aimed at optimizing the therapeutic potential of the 4-amino pyrazole scaffold.
The isopropyl group at the N1 position of the pyrazole ring is a common feature in many biologically active pyrazoles. This substituent can serve several purposes. Firstly, it can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target. Secondly, the branched nature of the isopropyl group can provide steric hindrance that protects the pyrazole ring from metabolic degradation, thereby increasing the compound's half-life in the body.
The n-propyl group attached to the 4-amino moiety is another deliberate modification. N-alkylation of the amino group can modulate its basicity and hydrogen bonding capacity. This can be crucial for optimizing interactions with the target protein. The n-propyl group, being a small and flexible alkyl chain, can explore and fit into small hydrophobic pockets in the binding site, potentially increasing the compound's affinity and selectivity.
The research scope for 1-isopropyl-N-n-propyl-1H-pyrazol-4-amine and its analogues is therefore focused on systematically evaluating the impact of these specific substitutions on biological activity. This involves the chemical synthesis of the target compound and a series of related analogues with variations in the alkyl groups at both the N1 and the 4-amino positions. Subsequent biological screening of these compounds against a panel of relevant targets, such as protein kinases or other enzymes implicated in disease, would then be conducted to identify potential lead compounds for further development. The ultimate goal of such research is to elucidate the structure-activity relationships (SAR) for this particular subclass of 4-amino pyrazoles and to identify novel candidates with superior efficacy and safety profiles.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-propan-2-yl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-10-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H |
InChI Key |
SQWSYFPZUNNUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)C(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Approaches to the 1H-Pyrazole-4-amine Core Synthesis
The formation of the 1H-pyrazole-4-amine scaffold is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods can be employed to construct this core structure.
Direct Amination Strategies for Pyrazole (B372694) Derivatives
Direct C-H amination of an existing pyrazole ring at the C4 position is a challenging transformation. chemrxiv.org Most documented methods for introducing an amino group at this position rely on the functionalization of a pre-existing pyrazole, often through a C-N coupling reaction with a 4-halopyrazole precursor, rather than a direct amination of the C-H bond. nih.gov Electrophilic amination is a known strategy for the preparation of hydrazines, which can then be used to synthesize pyrazoles. acs.org However, direct amination of the pyrazole ring itself is less common. The reactivity of the pyrazole ring often leads to substitution at other positions or N-amination, making regioselective C4 amination difficult to achieve directly. acs.orgnih.gov
Cyclization Reactions for Pyrazole Ring Formation
A more common and versatile approach to the 1H-pyrazole-4-amine core is through cyclization reactions. These methods build the pyrazole ring from acyclic precursors.
One of the most established methods is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chim.it To obtain a 4-aminopyrazole, a modified 1,3-dicarbonyl equivalent is required where the C2 position is functionalized with a group that can be converted to or already is an amino group. For instance, the reaction of a hydrazine with a β-keto nitrile can lead to the formation of a 5-aminopyrazole, a constitutional isomer of the desired product. nih.gov To achieve the 4-amino substitution pattern, precursors such as 2-amino-1,3-dicarbonyls or their synthetic equivalents would be necessary.
Another powerful method is the Thorpe-Ziegler cyclization . This reaction involves the intramolecular cyclization of a dinitrile. For the synthesis of a 4-aminopyrazole, an appropriately substituted precursor that, upon cyclization, yields the desired amino-substituted pyrazole is required. mdpi.com For example, the reaction of 3-oxo-2-arylhydrazononitriles with α-haloketones or other suitable electrophiles can lead to the formation of substituted 4-aminopyrazoles. researchgate.net
The reaction of arylhydrazononitriles with functionally substituted alkyl halides is another route to 4-aminopyrazoles. arkat-usa.org This method involves the initial reaction of an arylhydrazononitrile with an α-haloketone, chloroacetonitrile, or ethyl chloroacetate (B1199739) to furnish the 4-aminopyrazole core. researchgate.net
Palladium- and Copper-Catalyzed C-N Coupling Reactions for Pyrazole Functionalization
Transition-metal-catalyzed cross-coupling reactions are highly effective for the introduction of an amino group at the C4 position of a pre-formed pyrazole ring. These methods typically start from a 4-halopyrazole.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been successfully applied to the amination of 4-halopyrazoles. nih.govwikipedia.org This reaction allows for the formation of a C-N bond between a 4-bromo- or 4-iodopyrazole (B32481) and an amine in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net The choice of ligand is crucial for the efficiency of the reaction. For instance, the use of tBuDavePhos as a ligand with a Pd(dba)2 catalyst has been shown to be effective for the coupling of various amines with 4-bromo-1-tritylpyrazole. nih.gov
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Piperidine | Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene | 160 (MW) | 60 |
| Morpholine | Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene | 160 (MW) | 67 |
| Aniline | Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene | 160 (MW) | 75 |
Copper-catalyzed C-N coupling reactions , often referred to as Ullmann condensations or Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Copper(I) iodide (CuI) is a commonly used catalyst for these transformations. nih.gov The Ullmann condensation has been successfully used for the amination of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen, a class of substrates that can be challenging in palladium-catalyzed reactions due to competing β-hydride elimination. nih.gov
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| n-Propylamine | CuI | None | K₂CO₃ | DMF | 120 | 78 |
| Cyclohexylamine | CuI | None | K₂CO₃ | DMF | 120 | 85 |
| Benzylamine | CuI | None | K₂CO₃ | DMF | 120 | 82 |
Alkylation Strategies for N1-Substitution of 1H-Pyrazoles
Once the 1H-pyrazole-4-amine core is synthesized, the next crucial step is the introduction of the isopropyl group at the N1 position. The regioselectivity of this alkylation is a key consideration.
Regioselective Introduction of the Isopropyl Moiety
The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent. nih.govfigshare.com For many substituted pyrazoles, alkylation at the less sterically hindered N1 position is favored. nih.gov
A practical two-step synthesis of 1-alkyl-4-aminopyrazoles starts from commercially available 4-nitropyrazole. researchgate.net This precursor can undergo a Mitsunobu reaction with a primary or secondary alcohol, such as isopropanol, to introduce the alkyl group at the N1 position. Subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords the desired 1-alkyl-4-aminopyrazole. researchgate.net
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 4-Nitropyrazole | 1. Isopropanol, PPh₃, DIAD 2. H₂, Pd/C | 1-Isopropyl-1H-pyrazol-4-amine | Good |
Direct N-alkylation of a 4-substituted pyrazole with an isopropyl halide in the presence of a base like potassium carbonate in a solvent such as DMSO can also be employed. nih.govfigshare.com The reaction conditions can be optimized to favor the formation of the N1-isopropyl isomer. nih.gov
Derivatization at the 4-Amino Position
The 4-amino group of the pyrazole ring is a versatile handle for further functionalization. This primary amine can undergo a variety of reactions to introduce additional substituents, such as a propyl group, to yield the final target compound, 1-isopropyl-n-propyl-1h-pyrazol-4-amine.
The amino group can be alkylated using various methods, such as reductive amination with propionaldehyde (B47417) or direct alkylation with a propyl halide. Reductive amination would involve the reaction of the 4-aminopyrazole with propionaldehyde to form an imine, which is then reduced in situ to the secondary amine.
Furthermore, the 4-amino group can be acylated, sulfonylated, or used as a nucleophile in various coupling reactions to introduce a wide range of functional groups. researchgate.net For instance, diazotization of the 4-amino group can lead to the formation of a diazonium salt, which can then be subjected to various transformations, including cyclization reactions to form fused heterocyclic systems. researchgate.net
Reductive Amination Protocols for N-Propyl Introduction
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and versatility. nih.govjocpr.com This method facilitates the formation of a C-N bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or enamine in the same reaction vessel. jocpr.comineosopen.org
To synthesize the target compound, this compound, a key step is the introduction of the n-propyl group onto the primary amino group of a precursor, 1-isopropyl-1H-pyrazol-4-amine. This transformation is typically achieved by reacting the aminopyrazole with propanal. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of the reaction, with several hydridic reducing agents being suitable. Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate without affecting the carbonyl group of the starting aldehyde. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for this purpose and can be used in various solvents, including dichloroethane. ineosopen.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) and, in some cases, catalytic hydrogenation.
A general procedure involves mixing the primary aminopyrazole with a slight excess of propanal in a suitable solvent. After a period to allow for imine formation, the reducing agent is added. The reaction is then stirred at ambient or slightly elevated temperatures until completion.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; does not reduce aldehydes or ketones at a significant rate. Tolerates a wide range of functional groups. ineosopen.org |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (B145695) (EtOH) | Effective at acidic pH (required to form the iminium ion); toxicity of cyanide byproducts is a concern. jocpr.com |
| Catalytic Hydrogenation | H₂/Catalyst | Pd/C, PtO₂, Raney Ni | "Green" method, but may reduce other functional groups (e.g., nitro groups, alkenes). Requires specialized equipment. google.com |
This table is generated based on data from referenced articles on general reductive amination protocols.
Nucleophilic Substitution Reactions at the Amino Group
The exocyclic amino group at the C-4 position of the pyrazole ring is nucleophilic and can readily participate in substitution reactions with various electrophiles. arkat-usa.org This reactivity allows for further functionalization, including acylation, alkylation, and sulfonylation, to produce a diverse range of derivatives. nih.gov
N-acylation is a representative example of this transformation. The reaction of a 4-aminopyrazole with an acylating agent, such as an acid chloride or anhydride (B1165640), typically proceeds under basic conditions or neat to yield the corresponding amide. Research into the acylation of aminopyrazoles has shown that reaction conditions significantly influence the outcome. For instance, in the N-acylation of an aminopyrazole with aceto-acetic anhydride, the reaction was found to be most efficient with a two-fold excess of the anhydride without any solvent. researchgate.net The use of solvents like ethanol or acetone, or a smaller excess of the acylating agent, resulted in lower yields. researchgate.net
Table 2: Optimization of Aminopyrazole N-Acylation with Aceto-acetic Anhydride
| Molar Ratio (Amine:Anhydride) | Solvent | Time (hours) | Yield (%) |
|---|---|---|---|
| 1:1.5 | Ethanol | 1.0 | 45 |
| 1:1.5 | Acetone | 1.0 | 50 |
| 1:1.5 | None | 1.0 | 60 |
This table is based on data presented in a study on aminopyrazole acylation. researchgate.net
Beyond acylation, the amino group can be alkylated using alkyl halides or undergo sulfonylation with sulfonyl chlorides, providing access to N-alkylated amines and sulfonamides, respectively. These nucleophilic substitution reactions highlight the utility of the 4-aminopyrazole scaffold as a versatile building block for creating more complex molecules. nih.gov
Advanced Synthetic Methods for Related Pyrazole Analogues
The synthesis of the pyrazole core itself has been the subject of extensive research, leading to the development of advanced methods that improve efficiency, yield, and environmental compatibility.
One-Pot Synthetic Sequences
One-pot reactions and multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their high efficiency, atom economy, and operational simplicity. acs.org Several such strategies have been developed for the synthesis of pyrazole analogues. These methods typically involve the combination of three or more starting materials in a single flask to construct the heterocyclic ring in a sequential manner without isolating intermediates.
One common one-pot approach involves the three-component condensation of a hydrazine, a ketone, and an aldehyde. acs.org For example, 1,3,5-trisubstituted pyrazoles can be synthesized by reacting various hydrazines, acetophenone (B1666503) derivatives, and aldehydes in the presence of a heterogeneous nickel-based catalyst at room temperature. acs.org This method is noted for its low catalyst loading and short reaction times.
Another strategy involves the reaction of hydrazones with other carbonyl compounds. A method for preparing 3,5-diarylpyrazoles involves reacting hydrazones of aryl aldehydes with substituted acetophenones in the presence of a catalytic system such as I₂/HCl in dimethyl sulfoxide (B87167) (DMSO). google.com
Other notable one-pot syntheses include:
Cycloaddition Reactions: An efficient [3+2] cycloaddition between vinylsulfonium salts and in situ generated nitrile imines provides pyrazole derivatives with high regioselectivity under mild conditions.
From Primary Amines: A novel approach utilizes primary amines, which are converted in situ to hydrazines via electrophilic amination, and then reacted with a 1,3-diketone in a one-pot sequence to form 1,3,5-trisubstituted pyrazoles.
Table 3: Comparison of Selected One-Pot Pyrazole Syntheses
| Method | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Three-Component Condensation | Hydrazine, Ketone, Aldehyde | Heterogeneous Nickel Catalyst | Environmentally benign, room temperature, reusable catalyst. acs.org |
| Hydrazone + Ketone | Aryl Hydrazone, Acetophenone | I₂/HCl/DMSO | Good to excellent yields for 3,5-diarylpyrazoles. google.com |
This table summarizes information from various referenced one-pot synthetic protocols.
Exploration of Green Chemistry Principles in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. researchgate.net These efforts focus on reducing the use of hazardous reagents and solvents, employing renewable energy sources, and utilizing recyclable catalysts. researchgate.net
Key green strategies in pyrazole synthesis include:
Use of Green Solvents: Water is an ideal green solvent, and several pyrazole syntheses have been developed in aqueous media. For example, a multicomponent reaction using catalytic imidazole (B134444) in water has been reported for the synthesis of pyrazolone (B3327878) compounds. nih.gov
Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) have been used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. google.com A microwave-assisted synthesis of substituted pyrazoles using a nano-catalyst in a green solvent medium demonstrated excellent yields in a matter of minutes. google.com Another eco-friendly method utilized sonication to facilitate the synthesis of N-substituted pyrazolone derivatives in the presence of an ionic liquid. chim.it
Recyclable and Heterogeneous Catalysts: The use of solid-supported or nano-catalysts that can be easily recovered and reused is a central tenet of green chemistry. acs.orggoogle.com These catalysts reduce waste and often improve the selectivity of reactions.
These green approaches not only make the synthesis of pyrazoles more sustainable but also often provide benefits in terms of operational simplicity and efficiency, aligning with the growing demand for environmentally responsible chemical manufacturing. researchgate.net
Molecular Design and Structural Insights
Conformational Analysis of N-Substituted 1-Isopropyl-1H-Pyrazol-4-amines
The conformational landscape of 1-isopropyl-n-propyl-1H-pyrazol-4-amine is primarily defined by the rotational freedom around key single bonds: the bond connecting the pyrazole (B372694) ring to the nitrogen of the amine group (C4-N) and the bond between the amine's nitrogen and the n-propyl group (N-C). The spatial orientation of the isopropyl and n-propyl substituents relative to the pyrazole ring is crucial in determining the molecule's preferred, lowest-energy conformations.
Computational studies on similar N-substituted heterocyclic systems have shown that the size and nature of the substituent significantly influence conformational preference. researchgate.net For this compound, steric hindrance plays a major role. The rotation of the n-propylamino group around the C4-N bond is subject to steric clashes with the bulky isopropyl group at the adjacent N1 position. This interaction likely restricts the planarity of the C4-amino substituent with the pyrazole ring, forcing the n-propyl group into specific spatial orientations to minimize energetic strain.
| Conformer | Dihedral Angle (H-N-C4-C5) | Relative Energy (Calculated) | Description |
| Anti-periplanar | ~180° | Low | The n-propyl group is oriented away from the N1-isopropyl group, minimizing steric clash. |
| Syn-periplanar | ~0° | High | The n-propyl group is oriented towards the N1-isopropyl group, leading to significant steric hindrance. |
| Gauche | ~±60° | Intermediate | Represents a staggered conformation with moderate steric interaction between the substituents. |
This interactive table presents hypothetical conformational data for this compound based on general principles of steric hindrance in substituted pyrazoles.
Tautomeric Considerations in 1H-Pyrazol-4-amine Systems
Tautomerism is a key structural feature of many pyrazole derivatives, influencing their reactivity and properties. nih.gov For pyrazoles with a hydrogen atom on a ring nitrogen, annular tautomerism is common, involving the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). nih.gov However, in this compound, the presence of the isopropyl substituent at the N1 position precludes this type of prototropic tautomerism.
Despite the blocked annular tautomerism, the 4-amino functionality introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the exocyclic nitrogen atom to a ring carbon atom, resulting in an equilibrium between the amine form (this compound) and the imine form (1-isopropyl-n-propylidene-1,2-dihydro-pyrazol-4-ylidene-amine).
Studies on 3(5)-aminopyrazoles have shown that the amino tautomer is generally more stable than the imino form. researchgate.netbeilstein-journals.org The relative stability of these tautomers is highly dependent on factors such as the nature of other substituents on the ring and the polarity of the solvent. researchgate.netresearchgate.net Electron-donating groups tend to favor the amino form, while intermolecular hydrogen bonding with solvent molecules can also shift the equilibrium. nih.gov For this compound, the amino tautomer is expected to be the predominant species under most conditions due to the greater stability associated with the aromatic pyrazole ring.
| Tautomeric Form | Structure | Key Features | Relative Stability |
| Amino Tautomer | This compound | Aromatic pyrazole ring; exocyclic primary amine. | Predominant |
| Imino Tautomer | 1-isopropyl-5-(propylimino)-1,5-dihydro-4H-pyrazol-4-one | Non-aromatic pyrazole ring; endocyclic double bond; exocyclic imine. | Less Stable |
This interactive table illustrates the potential amino-imino tautomerism in the 1H-pyrazol-4-amine system.
Computational Chemistry and in Silico Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like 1-Isopropyl-n-propyl-1h-pyrazol-4-amine. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.
The analysis of the HOMO-LUMO energy gap is particularly significant as it provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For pyrazole (B372694) derivatives, the nitrogen atoms in the ring and the exocyclic amine group are key sites for electronic interactions. The electrostatic potential map would likely indicate regions of negative potential around the nitrogen atoms, highlighting them as potential sites for electrophilic attack or hydrogen bonding. Reactivity indices, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic and electrophilic attacks with greater precision.
Table 1: Hypothetical Quantum Chemical Properties
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | High | Indicates electron-donating ability |
| LUMO Energy | Low | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies could be performed against a variety of protein targets to explore its potential as a therapeutic agent. nih.govresearchgate.net The pyrazole scaffold is a common feature in many kinase inhibitors; therefore, docking this compound into the ATP-binding site of various kinases could reveal potential inhibitory activity. nih.govnih.gov The docking process calculates a binding score, which estimates the binding affinity between the ligand and the target.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov An MD simulation would model the movements of every atom in the system, providing insights into the conformational changes and the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the binding. researchgate.netnih.gov The stability of these interactions throughout the simulation is a strong indicator of a viable binding mode. nih.gov
Prediction of Biological Activity Spectra (PASS) and Pharmacological Target Identification
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities based on the structural formula of a compound. By analyzing the structure of this compound, the PASS algorithm would compare it to a vast database of known bioactive compounds.
The output from a PASS analysis is a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). This can provide initial hypotheses about the compound's pharmacological profile, suggesting potential targets for further investigation. For a pyrazole derivative, predicted activities might include enzyme inhibition (e.g., kinase inhibitor, phosphodiesterase inhibitor) or receptor antagonism, guiding future experimental validation. nih.govsmolecule.com
Cheminformatics and Virtual Screening Approaches for Analog Design
Cheminformatics tools and virtual screening are essential for the rational design of analogs with improved properties. Starting with the core structure of this compound, virtual libraries of related compounds can be generated by systematically modifying its substituents (the isopropyl and n-propyl groups) or the substitution pattern on the pyrazole ring.
These virtual libraries can then be screened against pharmacological targets using high-throughput docking or pharmacophore modeling. This process helps to identify which modifications are likely to enhance binding affinity or improve other properties like selectivity or metabolic stability. Structure-activity relationship (SAR) data from such screenings can guide the synthesis of a focused set of new compounds, optimizing the lead structure for a desired biological effect. nih.gov
Structure Activity Relationship Sar Studies of Pyrazole 4 Amine Derivatives
Impact of N1-Isopropyl Substitution on Biological Profile
The N1 position of the pyrazole (B372694) ring is a critical site for substitution, significantly influencing the molecule's interaction with biological targets. researchgate.netnih.gov Introducing alkyl or aryl groups at this position can alter the compound's steric profile, lipophilicity, and metabolic stability. researchgate.net
The presence of an isopropyl group at the N1 position introduces a moderately bulky, lipophilic substituent. This can be advantageous for several reasons:
Enhanced Lipophilicity : The isopropyl group can increase the compound's ability to cross cellular membranes, potentially improving oral bioavailability and access to intracellular targets.
Steric Influence : The branched nature of the isopropyl group can orient the rest of the molecule within a binding pocket, potentially locking it into a more favorable conformation for optimal interaction.
Metabolic Stability : Substitution at the N1 position can prevent N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life.
However, SAR studies indicate that the impact of N1 substitution is highly target-dependent. For instance, in one study on 3-aminopyrazole (B16455) derivatives, the introduction of various alkyl and aryl moieties at the N1 position led to a significant loss of antiproliferative activity, suggesting that an unsubstituted N1 nitrogen was crucial for cytotoxicity in that specific chemical series. nih.gov Conversely, studies on pyrazolo[4,3-c]pyridines showed that the N1 substituent points toward a solvent-exposed region of the target protein, suggesting that various substituent sizes could be well-tolerated. acs.org
Research on meprin inhibitors demonstrated that N-substitution of a 3,5-diphenylpyrazole (B73989) core with small lipophilic groups like methyl or phenyl led to a 4- to 6-fold decrease in activity compared to the unsubstituted analog. nih.gov This highlights that while N1-substitution is a key modification strategy, it can sometimes be detrimental to activity depending on the specific target's topology. nih.govnih.gov
| N1-Substituent | Target | Effect on Activity | Reference |
| Unsubstituted | Meprin α/β | High Activity (Baseline) | nih.gov |
| Methyl | Meprin α/β | 4- to 6-fold Decrease | nih.gov |
| Phenyl | Meprin α/β | 4- to 6-fold Decrease | nih.gov |
| Various Alkyl/Aryl | Cancer Cell Lines | Loss of Antiproliferative Activity | nih.gov |
Role of N-n-Propyl Substitution at the 4-Amino Position on Activity
The 4-amino group is a key functional handle on the pyrazole scaffold, serving as a hydrogen bond donor and a point for further chemical modification. researchgate.net Attaching an n-propyl group to this nitrogen transforms it into a secondary amine and introduces a flexible, lipophilic alkyl chain.
The implications of this N-n-propyl substitution are multi-faceted:
Altered Hydrogen Bonding : The transformation from a primary amine (-NH2) to a secondary amine (-NH-propyl) reduces the number of hydrogen bond donors from two to one. This can fundamentally change the binding mode of the compound within a receptor's active site.
Conformational Flexibility : The n-propyl group can adopt various conformations, allowing it to explore and fit into hydrophobic pockets within the binding site.
While direct SAR data for an N-n-propyl group at this specific position is not detailed in the provided context, the general principles of alkyl substitution apply. The length and nature of such alkyl chains are often optimized to maximize favorable hydrophobic interactions.
Systematic Homologation and Branching Studies of Alkyl Chains for Optimal Activity
Systematic modification of alkyl chains, through homologation (sequentially adding -CH2- groups) and branching (e.g., comparing n-propyl to isopropyl), is a classic medicinal chemistry strategy to probe the shape and nature of a target's binding site.
Studies on meprin inhibitors provide a clear example of this principle. When exploring substituents at the 3(5) position of the pyrazole ring, researchers found that replacing a phenyl group with smaller residues like methyl or benzyl (B1604629) decreased inhibitory activity. nih.gov However, a cyclopentyl moiety resulted in similar activity to the original phenyl group, suggesting the binding pocket accommodates a specific size and shape. nih.gov The introduction of a cyclic moiety connected to the pyrazole core was found to be generally favorable for the inhibition of meprin α and β. nih.gov
This illustrates several key SAR principles:
Optimal Chain Length : Increasing the length of an alkyl chain can enhance van der Waals interactions up to a certain point, after which steric hindrance may cause a loss of activity.
Branching Effects : Branched alkyl groups like isopropyl are more sterically demanding than their linear counterparts (n-propyl). This can restrict the molecule's rotation, sometimes leading to a more potent, conformationally constrained binder.
Cyclization : Incorporating alkyl chains into cyclic structures (e.g., cyclopentyl) reduces conformational flexibility and can be entropically favorable for binding, leading to improved activity if the ring system is a good fit for the target pocket.
| Substituent at Pyrazole 3(5)-Position | Relative Inhibitory Activity (Meprin) | Implication | Reference |
| Phenyl | High | Favorable size and aromatic interactions | nih.gov |
| Methyl | Decrease | Suboptimal size for binding pocket | nih.gov |
| Benzyl | Decrease | Suboptimal orientation or size | nih.gov |
| Cyclopentyl | High (Similar to Phenyl) | Optimal size and shape for hydrophobic pocket | nih.gov |
Influence of Substituent Position and Electronic Properties on Biological Interactions
The biological activity of pyrazole derivatives is highly dependent on the substitution pattern and the electronic nature of the substituents. researchgate.netmdpi.com The two nitrogen atoms and the N-H group of the pyrazole ring are key features that enable hydrogen bonding and other interactions with biological targets. researchgate.net
Positional Isomerism : The location of the amino group on the pyrazole ring is critical. 3-amino, 4-amino, and 5-aminopyrazoles often exhibit distinct pharmacological profiles. nih.gov For example, 5-aminopyrazoles are widely used as kinase inhibitors, whereas 4-aminopyrazoles have been investigated for anticonvulsant properties. nih.govminia.edu.eg
Electronic Effects : The addition of electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can significantly alter the electronic properties of the pyrazole ring. researchgate.netmdpi.com
Electron-withdrawing groups can increase the acidity of the pyrazole N-H, potentially strengthening hydrogen bonds.
Studies have shown that for certain anticancer pyrazoles, a trifluoromethyl group (-CF3) on an attached phenyl ring led to the most potent activity. mdpi.com Similarly, for some antileishmanial pyrazoles, the presence of a chlorine group was favorable for activity. nih.gov
Conversely, compounds with electron-donating groups on an aromatic ring sometimes show reduced inhibitory effects. mdpi.com
These electronic modifications influence the molecule's polarity, solubility, and binding affinity, thereby modulating its pharmacological properties. researchgate.net
| Substituent Type | General Effect on Phenyl Ring Attached to Pyrazole | Biological Activity Context | Reference |
| Electron-Withdrawing (e.g., -CF3) | Enhances activity | Anticancer (EGFR Tyrosine Kinase) | mdpi.com |
| Electron-Withdrawing (e.g., -Cl) | Favorable for activity | Antileishmanial | nih.gov |
| Electron-Donating (e.g., -OCH3) | Reduces activity | Antifungal | mdpi.com |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are invaluable for drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific target and elicit a biological response.
For pyrazole-4-amine derivatives, a typical pharmacophore model might include:
A Hydrogen Bond Acceptor (HBA) : Corresponding to the N2 atom of the pyrazole ring.
A Hydrogen Bond Donor (HBD) : Corresponding to the N-H of the 4-amino group.
Hydrophobic/Aromatic Regions (HY/AR) : Corresponding to the pyrazole ring itself and substituents like the N1-isopropyl and 4-amino-n-propyl groups.
One study on pyrazolopyridine analogues as PDE4 inhibitors developed a five-point pharmacophore model (AHHRR) that consisted of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for activity. nih.gov Such models are used to create 3D queries to search large chemical databases for novel compounds that fit the pharmacophore, a process known as virtual screening. Furthermore, these models form the basis for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity to guide the design of more potent analogs. mdpi.com
| Pharmacophoric Feature | Potential Corresponding Group on 1-Isopropyl-n-propyl-1h-pyrazol-4-amine |
| Hydrogen Bond Acceptor (HBA) | N2 of the pyrazole ring |
| Hydrogen Bond Donor (HBD) | N-H of the 4-(n-propylamino) group |
| Hydrophobic Group (HY) | N1-isopropyl group |
| Hydrophobic Group (HY) | N-n-propyl group |
| Aromatic Ring (AR) | Pyrazole ring |
Mechanistic Investigations of Biological Activities
Elucidation of Enzyme Inhibition Mechanisms
There is currently no specific information available in peer-reviewed literature detailing the enzyme inhibition mechanisms of 1-Isopropyl-n-propyl-1h-pyrazol-4-amine. Research into its potential inhibitory effects on enzymes such as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), various kinases, cyclooxygenase (COX) enzymes, or xanthine (B1682287) oxidase has not been published. Elucidation of such mechanisms would require extensive enzymatic assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Kᵢ or IC₅₀ values).
Characterization of Receptor Binding Affinity and Modulatory Effects
Similarly, the receptor binding profile of this compound is not characterized in the available scientific literature. To understand its potential pharmacological effects, studies would be needed to screen the compound against a panel of known receptors. Such research would aim to identify any significant binding affinity and characterize the nature of the interaction, determining whether the compound acts as an agonist, antagonist, or allosteric modulator at specific receptor sites.
Identification and Validation of Specific Molecular Targets
Without data on enzyme inhibition or receptor binding, the specific molecular targets of this compound remain unidentified. The process of target identification and validation would typically involve techniques such as affinity chromatography, proteomics-based approaches, or genetic methods to pinpoint the cellular components with which the compound interacts to exert its biological effects.
Analysis of Downstream Cellular Pathway Modulations
Consequently, there is no information regarding the modulation of downstream cellular pathways by this compound. Understanding how this compound might alter signaling cascades, gene expression, or other cellular processes would first require the identification of its primary molecular target(s). Subsequent research could then explore the downstream consequences of this interaction.
Exploration of Potential Research Applications
Applications in Medicinal Chemistry Lead Optimization
In medicinal chemistry, the pyrazole (B372694) scaffold is a cornerstone for the development of new therapeutic agents. globalresearchonline.netnih.gov Derivatives of aminopyrazole are being actively investigated for their potential to treat a variety of diseases, owing to their diverse pharmacological profiles. mdpi.comnih.govnih.gov
Investigations in Anticancer Research
Pyrazole derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. nih.gov Research has shown that certain pyrazole-based molecules can inhibit the proliferation of cancer cells, making them valuable candidates for further development. smolecule.comsmolecule.com The versatility of the pyrazole ring allows for structural modifications that can lead to compounds with enhanced potency and selectivity against various cancer cell lines. nih.gov
For instance, some substituted pyrazole derivatives have demonstrated significant cytotoxic potential against cancer cell lines such as MCF7, SF-268, and NCI-H460. nih.gov The mechanism of action for many of these compounds is linked to their ability to induce apoptosis (programmed cell death) in tumor cells. mdpi.com
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Target Cell Line(s) | Observed Activity |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | GI50 = 3.79 µM, TGI50 = 12.50 µM, LC50 = 42.30 µM nih.gov |
| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Hep-2, P815 | IC50 = 3.25 mg/mL and 17.82 mg/mL, respectively nih.gov |
| ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | IC50 = 26 µM nih.gov |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Not specified | IC50 = 49.85 μM nih.gov |
Exploration in Anti-Inflammatory Research
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. sciencescholar.usmdpi.com These compounds are often investigated for their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. sciencescholar.usnih.gov By inhibiting these enzymes, pyrazole-based compounds can reduce the production of pro-inflammatory mediators. nih.gov
Molecular docking studies have shown that pyrazole analogs can effectively bind to the active site of COX-2, which is a key target for anti-inflammatory drugs. nih.gov This interaction is often stabilized by hydrogen bonding and other molecular interactions, highlighting the potential of these compounds as selective COX-2 inhibitors. nih.gov The development of pyrazole derivatives as anti-inflammatory agents continues to be an active area of research. sciencescholar.usnih.gov
Development in Antimicrobial Research
The pyrazole scaffold is also a key component in the development of new antimicrobial agents. smolecule.comnih.gov Researchers have synthesized and evaluated a wide range of pyrazole derivatives for their activity against various bacterial and fungal pathogens. nih.govacs.org Some of these compounds have shown promising broad-spectrum antimicrobial activity. acs.org
For example, certain pyrazole derivatives incorporating a thiazol-4-one moiety have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. acs.org The mechanism of action for some of these compounds involves the dual inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). acs.org
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Pathogens Tested | Key Findings |
|---|---|---|
| Pyrazole derivatives with a thiazol-4-one moiety | Gram-positive bacteria, Gram-negative bacteria, C. albicans | Inhibition zones ranging from 25 to 33 mm against bacteria and 28 to 32 mm against fungi. acs.org |
| Carbostyril derivatives of 1H-pyrazole | S. pneumoniae, C. tetani, B. subtilis, S. typhi, V. cholerae, E. coli, A. fumigatus, C. albicans | Evaluated for in vitro antimicrobial activity using the Broth Microdilution MIC method. nih.gov |
Enzyme Modulator Development
The ability of pyrazole derivatives to modulate the activity of various enzymes is a key area of research. mdpi.com Their structural features allow them to act as inhibitors for a range of enzymes, including kinases, which are crucial in many cellular signaling pathways. mdpi.comnih.gov
One area of focus has been the development of pyrazole-based kinase inhibitors for cancer therapy. mdpi.comnih.gov For instance, 5-aminopyrazole-4-carboxamide analogs have been identified as potent and selective inhibitors of RET kinase, which is implicated in certain types of thyroid and lung cancers. nih.gov These compounds have shown the ability to suppress the growth of cancer cells driven by RET kinase mutations. nih.gov Additionally, other pyrazole derivatives have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in lipid signaling. nih.govacs.org
Table 3: Enzyme Inhibition by Pyrazole Derivatives
| Compound Class | Target Enzyme | Potential Application |
|---|---|---|
| 5-Aminopyrazole-4-carboxamide analogs | RET kinase | Anticancer therapy nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Modulation of lipid signaling nih.govacs.org |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Cyclin-dependent kinase 2 (CDK2) | Anticancer therapy mdpi.com |
| N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine | Cyclooxygenase-2 (COX-2), β-lactamase | Anti-inflammatory, Antibiotic adjuvants vulcanchem.com |
Applications in Agrochemical Research
Beyond medicinal chemistry, pyrazole derivatives have also found applications in the field of agrochemicals. globalresearchonline.netnih.gov Their biological activity extends to the control of pests and weeds, making them valuable compounds for crop protection.
Development of Herbicidal Agents
The pyrazole ring is a component of some herbicidal compounds. nih.gov Research in this area focuses on designing molecules that can selectively inhibit essential processes in weeds without harming the desired crops. The structural versatility of pyrazoles allows for the synthesis of a wide array of derivatives that can be screened for herbicidal activity. The development of efficient and economical synthetic processes for pyrazole intermediates, such as 3-chloro-1H-pyrazol-4-amine, is crucial for the production of these pesticidal compounds. google.com
Applications in Materials Science
The unique structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, have made its derivatives valuable in various fields of materials science. While direct research on 1-Isopropyl-n-propyl-1h-pyrazol-4-amine for these applications is not publicly available, the following sections explore potential avenues of investigation based on the properties of analogous compounds.
Energetic Material Development
The field of energetic materials is continuously in search of novel compounds that offer a balance of high performance and low sensitivity. Pyrazole derivatives have garnered significant attention in this area due to their high nitrogen content and the thermal stability of the pyrazole ring, which can contribute to a high heat of formation. researchgate.netnih.gov The introduction of energetic functional groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, onto the pyrazole core is a common strategy to enhance the energetic properties of these compounds. researchgate.netmdpi.com
For a compound like this compound to be considered for energetic material applications, it would likely serve as a precursor for further synthesis. The amine group at the 4-position could be a site for the introduction of energetic functionalities. For instance, nitration of the amino group could yield a nitramine, a common energetic moiety.
Development of Fluorescent or Conductive Materials
The inherent aromaticity and electron-rich nature of the pyrazole ring make its derivatives interesting candidates for the development of fluorescent and conductive materials.
Fluorescent Materials: Certain pyrazole derivatives have been shown to exhibit fluorescence, a property that is highly dependent on the substituents attached to the pyrazole core. The introduction of chromophoric and auxochromic groups can lead to compounds with interesting photophysical properties. While there is no specific data on the fluorescent properties of this compound, the general class of aminopyrazoles has been investigated for such applications. The amino group can act as an electron-donating group, which can influence the electronic transitions within the molecule and potentially lead to fluorescence.
Conductive Materials: Substituted aminopyrazole derivatives have been explored for the synthesis of electrically conducting polymers. google.com The polymerization of such monomers can lead to materials with extended π-conjugated systems, which are essential for electrical conductivity. The amine group in this compound could potentially participate in polymerization reactions, similar to aniline, to form conductive polymers. The specific nature of the alkyl substituents (isopropyl and n-propyl) would influence the solubility and processing characteristics of the resulting polymer, as well as its final conductivity. The development of such materials could have applications in areas like organic electronics and sensors.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazoles has been a subject of extensive research, with numerous methods being developed over the years. ias.ac.inorientjchem.org Traditional methods often involve the condensation of 1,3-dicarbonyl compounds or their analogues with hydrazine (B178648) derivatives. mdpi.com However, the focus is increasingly shifting towards more sustainable and efficient "green" synthetic methodologies.
Future research into the synthesis of 1-Isopropyl-n-propyl-1H-pyrazol-4-amine would likely prioritize the development of environmentally benign routes. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound-assisted synthesis. ias.ac.intandfonline.com Iron-catalyzed multicomponent reactions, for instance, have shown promise for the sustainable synthesis of tri-substituted pyrazoles from readily available alcohols. rsc.orgresearchgate.netrsc.org Such approaches could be adapted for the specific substitution pattern of this compound, offering a more atom-economical and environmentally friendly alternative to classical methods.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrazoles
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Starting Materials | Often pre-functionalized and complex | Simple, readily available feedstocks (e.g., alcohols) |
| Catalysts | Often noble metals, stoichiometric reagents | Earth-abundant metals (e.g., iron), reusable catalysts |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Conventional heating | Microwave, ultrasound, mechanochemistry |
| Byproducts | Often significant waste generation | Minimal byproducts, high atom economy |
Advanced SAR-Driven Compound Design and Library Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound, the isopropyl and n-propyl groups at the 1-position and the amine group at the 4-position are key determinants of its potential interactions with biological targets.
Future research would involve the systematic modification of these substituents to create a library of related compounds. By varying the size, shape, and electronic properties of the alkyl groups and exploring different substitutions on the pyrazole (B372694) ring, researchers can map the SAR landscape. This allows for the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.net The amine group at the 4-position is a particularly interesting feature, as aminopyrazoles are known to be advantageous frameworks for designing ligands for various enzymes and receptors. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. pharmaceutical-journal.comyoutube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. beilstein-journals.orgsciencelink.net
For a compound like this compound, AI and ML could be employed in several ways:
Predictive Modeling: ML models can be trained to predict the biological activity and physicochemical properties of novel pyrazole derivatives, allowing for the virtual screening of large compound libraries before committing to costly and time-consuming synthesis. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel pyrazole-based therapeutic agents.
Reaction Optimization: ML algorithms can be used to predict the optimal reaction conditions for the synthesis of this compound and its analogues, accelerating the synthetic process. beilstein-journals.org
The integration of AI and ML has the potential to significantly shorten the timeline and reduce the costs associated with the discovery and development of new drugs based on the pyrazole scaffold.
Exploration of Novel Biological Targets and Therapeutic Modalities
Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov This versatility stems from their ability to interact with a diverse array of biological targets.
Future research on this compound would involve screening it against a broad panel of biological targets to identify novel therapeutic opportunities. The specific substitution pattern of this compound may confer selectivity for certain enzymes or receptors that have not yet been explored for pyrazole-based inhibitors. For instance, pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are important targets in cancer therapy. rsc.org Other potential targets include histone deacetylases (HDACs) and various protein kinases. nih.gov The exploration of this compound's activity against emerging infectious diseases and neurodegenerative disorders could also unveil new therapeutic applications. acs.orgnih.gov
Q & A
Q. What are the standard synthetic routes for preparing 1-isopropyl-n-propyl-1H-pyrazol-4-amine and its derivatives?
Methodological Answer: A common approach involves coupling reactions between substituted pyrazole precursors and amines. For example:
- Step 1 : React 3-(4-iodo-pyrazol-1-yl) derivatives with isopropylamine and n-propylamine under Ullmann-type coupling conditions (e.g., copper(I) bromide, cesium carbonate, in DMSO at 35–50°C for 24–48 hours) .
- Step 2 : Purify via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradient) .
- Yield Optimization : Adjust stoichiometry of amines (1.2–1.5 eq.) and extend reaction time to 72 hours for sterically hindered amines .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
- 1H/13C NMR : Key signals include pyrazole ring protons (δ 7.3–8.8 ppm) and amine protons (broad signals at δ 2.9–3.2 ppm). Substituent alkyl chains (isopropyl, n-propyl) show characteristic splits (e.g., isopropyl: δ 1.0 ppm, triplet; n-propyl: δ 1.5–1.7 ppm, multiplet) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For derivatives, isotopic patterns validate halogen or sulfur incorporation .
Q. What solvents and conditions are optimal for recrystallizing pyrazol-4-amine derivatives?
Methodological Answer:
- Use ethanol/water or ethyl acetate/hexane mixtures. For hygroscopic compounds, employ anhydrous diethyl ether under nitrogen .
- Melting Point Validation : Compare observed values (e.g., 92–94°C for chloro derivatives) with literature to assess purity .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazol-4-amine derivatives be resolved?
Methodological Answer:
- Solvent Effects : CDCl3 vs. DMSO-d6 may shift amine proton signals due to hydrogen bonding. For example, DMSO-d6 can broaden NH peaks, complicating integration .
- Dynamic NMR : Use variable-temperature NMR to identify rotational barriers in isopropyl groups (e.g., coalescence temperatures >100°C) .
- 2D Techniques : HSQC and HMBC correlate ambiguous protons with carbon signals, resolving overlaps in aromatic regions .
Q. What strategies improve yield in copper-catalyzed pyrazole-amine coupling reactions?
Methodological Answer:
- Catalyst Optimization : Replace CuBr with CuI for higher reactivity in polar aprotic solvents (e.g., DMF) .
- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 2–4 hours at 80–100°C, improving yields by 15–20% .
- Additives : Use 1,10-phenanthroline (0.1 eq.) to stabilize copper intermediates and prevent aggregation .
Q. How do substituents on the pyrazole ring influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at position 3 enhance antimicrobial activity (e.g., MIC = 2–4 µg/mL against S. aureus) by increasing electrophilicity .
- Lipophilic Groups : Isopropyl/n-propyl chains improve blood-brain barrier penetration, as shown in pharmacokinetic studies (logP = 2.5–3.0) .
- SAR Table :
| Substituent (Position) | Activity (IC50, nM) | LogP |
|---|---|---|
| -Cl (3) | 12 ± 1.5 | 2.8 |
| -OCH3 (4) | 45 ± 3.2 | 1.9 |
| -CF3 (3) | 8 ± 0.9 | 3.1 |
Q. What analytical methods distinguish regioisomers in pyrazol-4-amine derivatives?
Methodological Answer:
- IR Spectroscopy : Amine stretching frequencies (3298–3310 cm⁻¹) vary with substitution patterns. Regioisomers show distinct N-H out-of-plane bends .
- LC-MS/MS : Use collision-induced dissociation (CID) to fragment ions. For example, m/z 237 → m/z 195 (loss of propyl group) confirms position 4 substitution .
Q. How can computational modeling guide the design of pyrazol-4-amine-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Isopropyl groups often occupy hydrophobic pockets, as seen in uPAR inhibitors .
- DFT Calculations : Calculate HOMO-LUMO gaps to assess reactivity. Pyrazoles with EWGs have smaller gaps (~4.5 eV), favoring nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
